(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid
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Overview
Description
(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid is an organic compound with a unique structure that includes a dioxane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the phenyl group and carboxylic acid functionality. One common method involves the cyclization of a suitable diol with a phenyl-substituted aldehyde under acidic conditions to form the dioxane ring. The carboxylic acid group can then be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.
Scientific Research Applications
(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxane-4-carboxylic acid: Lacks the (4R) stereochemistry.
1,3-Dioxane-4-carboxylic acid: Lacks the phenyl group.
2-Phenyl-1,3-dioxane: Lacks the carboxylic acid group.
Uniqueness
(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group
Properties
CAS No. |
566934-90-5 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(4R)-2-phenyl-1,3-dioxane-4-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)9-6-7-14-11(15-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-,11?/m1/s1 |
InChI Key |
AWRXHWTXLRTSEO-BFHBGLAWSA-N |
Isomeric SMILES |
C1COC(O[C@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(OC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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